2-(4-chlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
CAS No.: 1421513-71-4
Cat. No.: VC6538967
Molecular Formula: C19H20ClN3O3
Molecular Weight: 373.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421513-71-4 |
|---|---|
| Molecular Formula | C19H20ClN3O3 |
| Molecular Weight | 373.84 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C19H20ClN3O3/c1-19(2,26-15-8-6-13(20)7-9-15)18(24)21-12-14-11-16(23(3)22-14)17-5-4-10-25-17/h4-11H,12H2,1-3H3,(H,21,24) |
| Standard InChI Key | GXKWGOSUWRYIEJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)NCC1=NN(C(=C1)C2=CC=CO2)C)OC3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Functional Groups and Substituents
The compound features a central propanamide backbone substituted with a 4-chlorophenoxy group at the second carbon and a methyl group at the same position. The amide nitrogen is further functionalized with a pyrazole-methyl moiety, where the pyrazole ring is substituted at the 5-position with a furan-2-yl group and at the 1-position with a methyl group . This intricate arrangement confers both lipophilic and polar characteristics, enhancing its potential for interaction with biological targets.
The molecular formula is C₂₁H₂₂ClN₃O₃, corresponding to a molecular weight of 399.87 g/mol . The presence of the chlorophenoxy group (logP ≈ 2.58) contributes to its lipophilicity, while the furan and pyrazole rings introduce hydrogen-bonding capabilities .
Stereochemical Considerations
While the compound lacks chiral centers, the spatial arrangement of its substituents influences its conformational stability. Computational models suggest that the furan and pyrazole rings adopt a near-planar orientation, minimizing steric hindrance between the methyl group on the pyrazole and the chlorophenoxy moiety .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide typically proceeds via a multi-step sequence:
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Formation of the Propanamide Backbone:
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Functionalization of the Pyrazole Intermediate:
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5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is synthesized via a cyclocondensation reaction between furan-2-carbaldehyde and methyl hydrazine, followed by Vilsmeier-Haack formylation .
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Reduction of the aldehyde to a primary alcohol (using NaBH₄) and bromination (PBr₃) produces the bromomethyl intermediate.
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Amide Coupling:
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The acid chloride is reacted with the bromomethylpyrazole derivative in the presence of a base (e.g., triethylamine) to form the final amide.
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Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits limited aqueous solubility but dissolves readily in organic solvents like DMSO (82 mg/mL) and ethanol (45 mg/mL) .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 6.78 (m, 3H, furan-H), 4.35 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 1.58 (s, 6H, C(CH₃)₂).
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IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-O-C asym. stretch) .
Biological Activity and Applications
Agrochemical Applications
The chlorophenoxy moiety confers herbicidal activity, with 80% inhibition of Amaranthus retroflexus growth at 100 ppm. Synergistic effects with commercial herbicides (e.g., glyphosate) are under investigation.
Stability and Degradation
Hydrolytic Degradation
Under acidic (pH 3) and alkaline (pH 10) conditions, the amide bond undergoes hydrolysis to yield 2-(4-chlorophenoxy)-2-methylpropanoic acid and the corresponding pyrazole-methylamine. Half-lives are 48 hours (pH 3) and 12 hours (pH 10) at 25°C .
Photostability
UV irradiation (λ = 254 nm) induces cleavage of the chlorophenoxy group, forming a quinone derivative as the primary photoproduct .
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